molecular formula C22H27N3O3S2 B2521779 4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 850911-05-6

4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2521779
CAS No.: 850911-05-6
M. Wt: 445.6
InChI Key: HXDUCSYRBXCBLY-FCQUAONHSA-N
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Description

4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with a butyl(ethyl)sulfamoyl group and a dimethyl-dihydro-benzothiazolylidene moiety, making it a unique structure for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the butyl(ethyl)sulfamoyl group, and the attachment of the dimethyl-dihydro-benzothiazolylidene moiety. Common synthetic routes may involve:

    Formation of Benzamide Core: This step often involves the reaction of an appropriate benzoyl chloride with an amine to form the benzamide.

    Introduction of Butyl(ethyl)sulfamoyl Group: This can be achieved through sulfonation reactions, where a sulfonyl chloride reacts with a butyl(ethyl)amine.

    Attachment of Dimethyl-dihydro-benzothiazolylidene Moiety: This step may involve cyclization reactions using appropriate starting materials and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-[butyl(ethyl)sulfamoyl]-N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide: shares structural similarities with other benzamide derivatives and sulfonamide compounds.

    Benzamide Derivatives: Compounds with a benzamide core, often used in medicinal chemistry.

    Sulfonamide Compounds: Known for their antibacterial properties and use in drug development.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-5-7-15-25(6-2)30(27,28)18-13-11-17(12-14-18)21(26)23-22-24(4)20-16(3)9-8-10-19(20)29-22/h8-14H,5-7,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDUCSYRBXCBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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